molecular formula C20H17Cl2N7O4 B10900093 N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10900093
M. Wt: 490.3 g/mol
InChI Key: VHUPOBHOLSWPAB-UHFFFAOYSA-N
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Description

N~3~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzyl groups

Preparation Methods

The synthesis of N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and continuous flow reactors .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N~3~-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to N3-[1-(2,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE include:

  • 1-(3,4-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE
  • 1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE
  • 1-(2,6-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical properties and biological activities .

Properties

Molecular Formula

C20H17Cl2N7O4

Molecular Weight

490.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17Cl2N7O4/c1-11-5-18(25-28(11)8-13-3-4-14(21)6-17(13)22)24-20(30)19-16(12(2)33-26-19)10-27-9-15(7-23-27)29(31)32/h3-7,9H,8,10H2,1-2H3,(H,24,25,30)

InChI Key

VHUPOBHOLSWPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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